molecular formula C14H21NO2S B4565158 1-[(4-propylphenyl)sulfonyl]piperidine

1-[(4-propylphenyl)sulfonyl]piperidine

Cat. No.: B4565158
M. Wt: 267.39 g/mol
InChI Key: QSJUZASAKSPANN-UHFFFAOYSA-N
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Description

1-[(4-Propylphenyl)sulfonyl]piperidine is a sulfonamide-containing piperidine derivative characterized by a 4-propylphenyl group attached to the sulfonyl moiety. The compound’s structure combines a hydrophobic aryl group with a polar sulfonamide-piperidine scaffold, making it a candidate for diverse biological interactions, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

1-(4-propylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-2-6-13-7-9-14(10-8-13)18(16,17)15-11-4-3-5-12-15/h7-10H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJUZASAKSPANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-propylphenyl)sulfonyl]piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 4-propylbenzenesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperidine and 4-propylbenzenesulfonyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: The piperidine is dissolved in an appropriate solvent (e.g., dichloromethane), and the base is added to the solution. The 4-propylbenzenesulfonyl chloride is then added dropwise with stirring. The reaction mixture is allowed to stir at room temperature for several hours.

    Workup: The reaction mixture is washed with water, and the organic layer is separated. The solvent is then evaporated to obtain the crude product, which can be purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(4-propylphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the piperidine ring or the propyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium bor

Comparison with Similar Compounds

Key Structural Variations :

Compound Substituent on Sulfonyl Group Piperidine Modifications Synthesis Method
1-[(4-Propylphenyl)sulfonyl]piperidine 4-Propylphenyl None Likely sulfonyl chloride reaction
1-(Phenylsulfonyl)piperidine Phenyl None Standard sulfonylation
1-[(3-Bromophenyl)sulfonyl]piperidine 3-Bromophenyl None Pyridine-mediated reaction
1-[(p-Tolyl)sulfonyl]piperidine 4-Methylphenyl None Not specified

Enzyme Inhibition

  • Cholinesterase Inhibition : N-(Piperidin-1-yl)benzenesulfonamide derivatives (e.g., compounds 1a-f, 3a-n) showed potent AChE and BChE inhibition, with activities linked to electron-withdrawing substituents (e.g., nitro groups) on the benzene ring .
  • PARP Inhibition : Tertiary amine derivatives of sulfonyl-piperidines (e.g., compounds 15a-d) exhibited enhanced PARP inhibition compared to secondary amines, emphasizing the role of alkyl chain length and substituent bulk .

Receptor Binding

  • Sigma-1 Receptor (S1R) Ligands : Piperidine derivatives with hydrophobic substituents (e.g., 3-phenylbutyl groups) displayed strong binding to S1R. Larger substituents (e.g., 4-propylphenyl) may enhance interactions with hydrophobic cavities near helices α4/α5, as seen in analogs with RMSD > 4 Å .

Antibacterial Activity

  • Quinolone-Piperidine Hybrids: N-Nicotinoyl derivatives (e.g., compounds V) showed moderate antibacterial activity against E. coli and S. dysentery (MIC: 0.17–0.37 µg/mL), suggesting that sulfonyl-piperidine analogs could be optimized for similar effects .

Key SAR Insights

Hydrophobic Substituents : Bulky groups (e.g., 4-propylphenyl) improve binding to hydrophobic enzyme pockets or receptors, as seen in S1R ligands and PARP inhibitors .

Sulfonyl Group Position : Meta-substitutions (e.g., 3-bromo) may alter electronic properties and steric hindrance, affecting potency .

Piperidine Flexibility : Unmodified piperidine rings (as in this compound) allow conformational adaptability for salt-bridge interactions (e.g., with Glu172 in S1R) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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